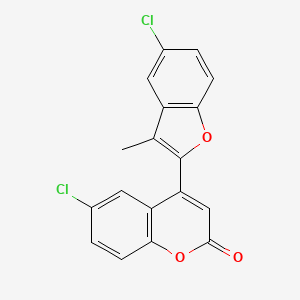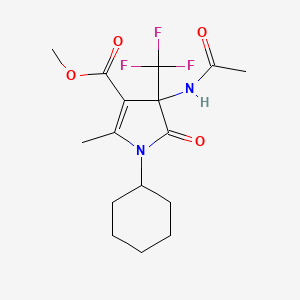![molecular formula C22H27N3O4 B11457069 N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B11457069.png)
N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a benzodiazole ring fused with a benzamide moiety, which imparts unique chemical and biological properties. Benzodiazole derivatives are known for their diverse pharmacological activities, making them valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Alkylation: The benzodiazole ring is then alkylated with an appropriate alkyl halide, such as 1-bromo-3-chloropropane, to introduce the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen atoms or other substituents.
Scientific Research Applications
N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide
- N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]aniline
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various scientific research applications .
Properties
Molecular Formula |
C22H27N3O4 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[3-(1-ethylbenzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H27N3O4/c1-5-25-17-10-7-6-9-16(17)24-20(25)11-8-12-23-22(26)15-13-18(27-2)21(29-4)19(14-15)28-3/h6-7,9-10,13-14H,5,8,11-12H2,1-4H3,(H,23,26) |
InChI Key |
GQZANQKCCYNCPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Nalpha-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-2-ylmethyl)phenylalaninamide](/img/structure/B11456995.png)
![3-[(4-Fluorophenyl)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-2-amine](/img/structure/B11457002.png)
![5-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL]methyl}-N-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B11457012.png)
![10-(4-Ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B11457015.png)
![3-(4-chlorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11457018.png)

![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B11457029.png)
![2-Fluoro-N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11457031.png)
![4-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-2-methoxyphenyl acetate](/img/structure/B11457038.png)
![ethyl 7-cyclohexyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11457039.png)
![5-[(4-chlorophenyl)methylsulfanyl]-13,13-dimethyl-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one](/img/structure/B11457058.png)

![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11457067.png)
![4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(3,4,5-trimethoxyphenyl)butanamide](/img/structure/B11457080.png)
